

A Comparative Analysis of Experimental and Theoretical Data for Methylcycloheptane

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Compound of Interest

Compound Name: *Methylcycloheptane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and theoretical data for **Methylcycloheptane** (C_8H_{16}), a saturated monocyclic hydrocarbon. By presenting a side-by-side comparison of measured physical properties and spectral data with computationally derived values, this document aims to offer a valuable resource for researchers in various fields, including chemical synthesis, materials science, and drug discovery. The following sections detail the experimental and theoretical data in clearly structured tables, provide comprehensive experimental protocols for key measurements, and illustrate the logical workflow for data comparison.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for **Methylcycloheptane**, contrasting experimentally determined values with theoretically computed properties. This format allows for a quick and effective evaluation of the correspondence between real-world measurements and computational models.

Table 1: Physical Properties of **Methylcycloheptane**

Property	Experimental Value	Theoretical/Computed Value	Data Source (Experimental)
Boiling Point	135-136 °C at 760 mmHg	Not explicitly found in searches, but can be estimated using computational models such as QSPR.[1][2][3][4]	NIST Chemistry WebBook
Density	0.8098 g/cm ³ at 20 °C	Not explicitly found in searches, but can be predicted using QSPR models for cycloalkanes.[1][5]	NIST Chemistry WebBook
Enthalpy of Formation (Liquid)	-190.2 ± 1.0 kJ/mol	-	NIST Chemistry WebBook
XLogP3	-	4.2	PubChem[6]
Molar Refractivity	-	36.8 cm ³	PubChem[6]

Table 2: ¹³C NMR Spectral Data for **Methylcycloheptane**

Carbon Atom	Experimental Chemical Shift (δ , ppm)	Predicted Chemical Shift (δ , ppm)	Data Source (Experimental)
C1	35.8	Predicted spectra can be generated using DFT calculations and machine learning algorithms. [7] [8] [9]	SpectraBase [10]
C2/C7	31.1	Predicted spectra can be generated using DFT calculations and machine learning algorithms. [7] [8] [9]	SpectraBase [10]
C3/C6	29.1	Predicted spectra can be generated using DFT calculations and machine learning algorithms. [7] [8] [9]	SpectraBase [10]
C4/C5	27.2	Predicted spectra can be generated using DFT calculations and machine learning algorithms. [7] [8] [9]	SpectraBase [10]
Methyl	23.4	Predicted spectra can be generated using DFT calculations and machine learning algorithms. [7] [8] [9]	SpectraBase [10]

Table 3: Infrared (IR) Spectroscopy Data for **Methylcycloheptane**

Wavenumber (cm ⁻¹)	Assignment	Experimental Data	Predicted Data	Data Source (Experimental)
~2920	C-H stretch (alkane)	Major peaks observed in this region.	Theoretical spectra can be computed, often showing strong C-H stretching vibrations.	NIST Chemistry WebBook[11]
~1450	C-H bend (alkane)	Peaks present in this region.	Predicted spectra would show characteristic C- H bending modes.	NIST Chemistry WebBook[11]

Table 4: Mass Spectrometry Data for **Methylcycloheptane**

m/z	Relative Intensity	Fragmentation Ion	Experimental Data	Predicted Data	Data Source (Experimental)
112	Base Peak	$[M]^+$ (Molecular Ion)	Observed as a prominent peak.	Fragmentation patterns can be predicted based on ionization energy and molecular structure.	PubChem[6]
97	High	$[M-CH_3]^+$	Observed as a significant fragment.	Fragmentation patterns can be predicted based on ionization energy and molecular structure.	PubChem[6]
83	High	$[C_6H_{11}]^+$	Observed as a significant fragment.	Fragmentation patterns can be predicted based on ionization energy and molecular structure.	PubChem[6]
69	High	$[C_5H_9]^+$	Observed as a significant fragment.	Fragmentation patterns can be predicted	PubChem[6]

based on
ionization
energy and
molecular
structure.

55	High	$[C_4H_7]^+$	Observed as a significant fragment.	Fragmentation patterns can be predicted based on ionization energy and molecular structure.	PubChem[6]
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[12][13][14][15][16]

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or microburner)

- Mineral oil or other suitable heating bath liquid
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
- Add a small amount of **Methylcycloheptane** (approximately 0.5 mL) to the small test tube.
- Place the capillary tube, with the sealed end facing up, into the small test tube containing the sample.
- Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
- Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is immersed in the oil bath.
- Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection currents.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Density Measurement (ASTM D4052)

This standard test method covers the determination of the density of petroleum distillates and viscous oils using a digital density meter.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Apparatus:

- Digital Density Meter, capable of meeting the precision requirements of the standard.
- Thermostatically controlled bath to maintain the sample at the test temperature.
- Syringes for manual sample injection or an autosampler.

Procedure:

- Calibration: Calibrate the digital density meter at the test temperature using two reference standards of known density, such as dry air and freshly boiled Type IV reagent water.
- Sample Preparation: Ensure the **Methylcycloheptane** sample is homogeneous and free of air bubbles.
- Sample Injection: Introduce a small volume of the sample (typically 1-2 mL) into the oscillating U-tube of the density meter using a syringe or an autosampler.
- Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency change is then used, in conjunction with the calibration data, to determine the density of the sample.
- Data Recording: Record the density reading once the value has stabilized. Ensure that the temperature of the sample is stable and recorded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for obtaining a proton-decoupled ¹³C NMR spectrum of a liquid sample like **Methylcycloheptane**.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Apparatus:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Prepare a solution of **Methylcycloheptane** in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A typical concentration is 5-20 mg of the compound in 0.5-0.7 mL of solvent. Add a small amount of TMS as an internal reference (0 ppm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune the ^{13}C probe.
- Data Acquisition:
 - Set the spectral width to cover the expected range of ^{13}C chemical shifts (typically 0-220 ppm).
 - Use a standard pulse sequence for proton-decoupled ^{13}C NMR.
 - Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
 - Set an appropriate relaxation delay (e.g., 2 seconds).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0.0 ppm.
 - Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a neat liquid sample.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Apparatus:

- FT-IR Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

Procedure (using Salt Plates):

- Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Preparation: Place a drop of **Methylcycloheptane** onto one salt plate. Place the second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.
- Sample Analysis: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
- Spectrum Acquisition: Acquire the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., dichloromethane or hexane) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components of a volatile sample. For a pure substance like **Methylcycloheptane**, it is used for confirmation of identity and purity.[\[30\]](#)[\[31\]](#)

[\[32\]](#)[\[33\]](#)[\[34\]](#)**Apparatus:**

- Gas Chromatograph coupled to a Mass Spectrometer
- Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS)
- Helium carrier gas
- Autosampler or manual injection syringe

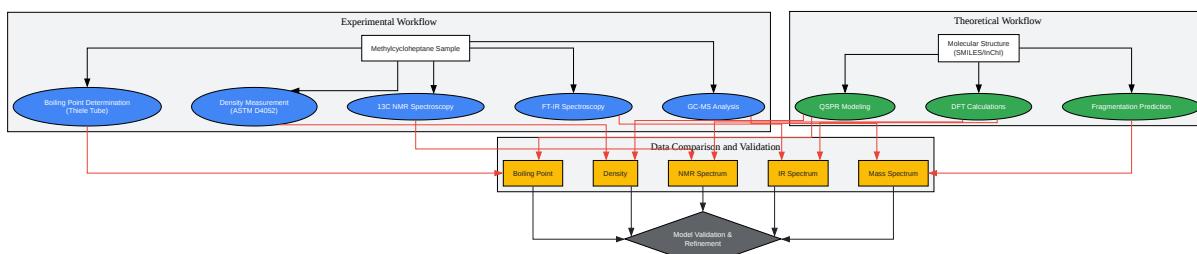
Procedure:

- Instrument Setup:
 - Set the GC oven temperature program. A typical program for a volatile hydrocarbon might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
 - Set the helium carrier gas flow rate.
 - Tune the mass spectrometer according to the manufacturer's instructions.
- Sample Injection: Inject a small volume (e.g., 1 μ L) of a dilute solution of **Methylcycloheptane** in a volatile solvent (e.g., hexane) into the GC injector.
- Separation and Detection: The sample is vaporized and carried through the capillary column by the helium gas. The components separate based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
- Mass Analysis: In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

- Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The mass spectrum of the peak corresponding to **Methylcycloheptane** can be compared to a library of known spectra (e.g., NIST) for confirmation of its identity.

Mandatory Visualization

The following diagram illustrates the logical relationship between the experimental and theoretical approaches to characterizing a chemical compound like **Methylcycloheptane**.



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